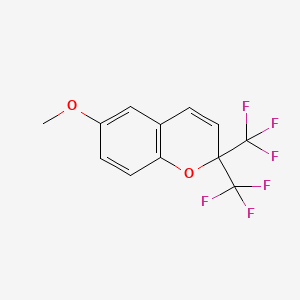
6-Methoxy-2,2-bis(trifluoromethyl)-2H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,2-bis(trifluoromethyl)-2H-chromene is a chemical compound with the molecular formula C12H10F6O3 It is known for its unique structure, which includes a chromene ring substituted with methoxy and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2-bis(trifluoromethyl)-2H-chromene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of trifluoromethylated reagents and methoxy-substituted aromatic compounds. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,2-bis(trifluoromethyl)-2H-chromene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the replacement of methoxy or trifluoromethyl groups with other functional groups.
Scientific Research Applications
6-Methoxy-2,2-bis(trifluoromethyl)-2H-chromene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,2-bis(trifluoromethyl)-2H-chromene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2,2-bis(trifluoromethyl)chroman-4-ol
- 6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-one
Comparison
Compared to similar compounds, 6-Methoxy-2,2-bis(trifluoromethyl)-2H-chromene is unique due to its specific substitution pattern and resulting chemical properties The presence of both methoxy and trifluoromethyl groups imparts distinct reactivity and stability, making it valuable for various applications
Properties
Molecular Formula |
C12H8F6O2 |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
6-methoxy-2,2-bis(trifluoromethyl)chromene |
InChI |
InChI=1S/C12H8F6O2/c1-19-8-2-3-9-7(6-8)4-5-10(20-9,11(13,14)15)12(16,17)18/h2-6H,1H3 |
InChI Key |
MWPINCKQRUEAKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C=C2)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















